molecular formula C10H13NO6S B12689356 Methyl 2,3-dimethoxy-5-sulphamoylbenzoate CAS No. 66644-82-4

Methyl 2,3-dimethoxy-5-sulphamoylbenzoate

Cat. No.: B12689356
CAS No.: 66644-82-4
M. Wt: 275.28 g/mol
InChI Key: LLPQAUJOSNFUSU-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethoxy-5-sulphamoylbenzoate: is an organic compound with the molecular formula C10H13NO6S and a molecular weight of 275.28 g/mol It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 2 and 3 positions and a sulphamoyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethoxy-5-sulphamoylbenzoate typically involves the esterification of 2,3-dimethoxy-5-sulphamoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethoxy-5-sulphamoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,3-dimethoxy-5-sulphamoylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethoxy-5-sulphamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dimethoxy-5-sulphamoylbenzoate is unique due to the combination of methoxy and sulphamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

methyl 2,3-dimethoxy-5-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-15-8-5-6(18(11,13)14)4-7(9(8)16-2)10(12)17-3/h4-5H,1-3H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPQAUJOSNFUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00985227
Record name Methyl 2,3-dimethoxy-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66644-82-4
Record name Methyl 5-(aminosulfonyl)-2,3-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66644-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dimethoxy-5-sulphamoylbenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-dimethoxy-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-dimethoxy-5-sulphamoylbenzoate
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Record name METHYL 2,3-DIMETHOXY-5-SULPHAMOYLBENZOATE
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